molecular formula C12H13NOS B2722671 (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine CAS No. 341008-32-0

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

Cat. No.: B2722671
CAS No.: 341008-32-0
M. Wt: 219.3
InChI Key: KUNWDBLJIYSMDG-UHFFFAOYSA-N
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Description

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is an organic compound that features a methoxy-substituted phenyl ring attached to a thiophene ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Attachment of the Methoxy-Substituted Phenyl Ring: The methoxy-substituted phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-phenyl ring with a halogenated thiophene compound in the presence of a palladium catalyst.

    Introduction of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and reductive amination steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy-substituted phenyl ring, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated or aminated phenyl derivatives

Scientific Research Applications

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound serves as a probe in studying biochemical pathways and mechanisms, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters and potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)-1H-indole
  • (4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyamphetamine

Uniqueness

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is unique due to its combination of a methoxy-substituted phenyl ring and a thiophene ring, which imparts distinct electronic and steric properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-methoxy-N-(thiophen-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-7,9,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNWDBLJIYSMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325806
Record name 4-methoxy-N-(thiophen-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

341008-32-0
Record name 4-methoxy-N-(thiophen-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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